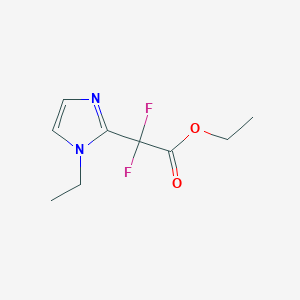
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate typically involves the reaction of 1-ethyl-1H-imidazole with ethyl 2,2-difluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or difluoroacetate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The difluoroacetate moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-imidazol-2-yl)methanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-(2-Hydroxyethyl)imidazole
Uniqueness
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate moiety, which imparts distinct chemical and biological properties. The difluoro groups can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C9H12F2N2O2 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 2-(1-ethylimidazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H12F2N2O2/c1-3-13-6-5-12-7(13)9(10,11)8(14)15-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
UEIWWNMELPUYLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C(=O)OCC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















